Apio-EE-07 -

Apio-EE-07

Catalog Number: EVT-10955978
CAS Number:
Molecular Formula: C18H11FN2O4
Molecular Weight: 338.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Apio-EE-07 is synthesized through a series of chemical reactions involving various organic compounds. Its classification falls under the category of kinase inhibitors, which are crucial in cancer therapeutics due to their role in modulating signaling pathways that control cell proliferation and survival.

Synthesis Analysis

Methods and Technical Details

The synthesis of Apio-EE-07 involves several steps, typically starting from readily available precursors. The general approach includes:

  1. Formation of Key Intermediates: Initial reactions often involve the condensation of amines with carbonyl compounds to form amides or related structures.
  2. Functional Group Modifications: Subsequent steps may include reduction, oxidation, or alkylation reactions to introduce specific functional groups that enhance biological activity.
  3. Purification: The final product is purified using techniques such as column chromatography, ensuring the removal of unreacted materials and by-products.

For example, one synthesis route may utilize a combination of nucleophilic substitutions and cyclization reactions to construct the core structure of Apio-EE-07, followed by purification through silica gel chromatography .

Molecular Structure Analysis

Structure and Data

The molecular structure of Apio-EE-07 can be represented using standard chemical notation. Its precise structure includes several functional groups that contribute to its biological activity:

  • Core Structure: The compound typically features a bicyclic or tricyclic framework that is essential for its interaction with target proteins.
  • Functional Groups: Specific substituents on the core structure enhance solubility and binding affinity to kinases.

Molecular data such as molecular weight, melting point, and spectral data (NMR, IR) are critical for characterizing Apio-EE-07. For instance, the molecular formula might be represented as CxHyNzOwC_{x}H_{y}N_{z}O_{w}, where x,y,z,wx,y,z,w denote the number of respective atoms in the molecule .

Chemical Reactions Analysis

Reactions and Technical Details

Apio-EE-07 undergoes various chemical reactions that are pivotal for its synthesis and potential modifications:

  1. Nucleophilic Substitution: This reaction is often employed to introduce new functional groups onto the core structure.
  2. Cyclization Reactions: These are crucial for forming the bicyclic or tricyclic frameworks characteristic of many kinase inhibitors.
  3. Deprotection Steps: If protecting groups were used during synthesis, these must be removed selectively to yield the final active compound.

The efficiency of these reactions can be influenced by factors such as temperature, solvent choice, and reaction time .

Mechanism of Action

Process and Data

The mechanism of action for Apio-EE-07 primarily involves inhibition of specific kinases (e.g., Aurora A and B). This inhibition disrupts normal cell cycle progression, leading to apoptosis in cancer cells.

  1. Binding Affinity: The compound binds competitively or non-competitively to the ATP-binding site of kinases.
  2. Cell Cycle Arrest: By inhibiting these kinases, Apio-EE-07 causes cell cycle arrest at specific checkpoints (e.g., G2/M phase), preventing tumor growth.

Quantitative data from docking studies indicate strong binding affinities with scores reflecting effective interactions with target kinases .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Apio-EE-07 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: The compound's stability can vary based on pH and temperature; thus, it is essential to store it under controlled conditions.
  • Melting Point: The melting point provides insight into purity; a sharp melting point indicates high purity levels.

Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to determine these properties accurately .

Applications

Scientific Uses

Apio-EE-07 has significant potential in scientific research, particularly in oncology:

  1. Cancer Research: As a kinase inhibitor, it is studied for its ability to suppress tumor growth in various cancer models.
  2. Drug Development: It serves as a lead compound for further modifications aimed at enhancing potency and selectivity against specific cancer types.
  3. Biological Assays: Used in assays to evaluate cell viability and apoptosis in response to kinase inhibition.

The ongoing research into Apio-EE-07 underscores its promise as a therapeutic agent in targeted cancer therapies .

Introduction to Ribosomal S6 Kinase/Mitogen- and Stress-Activated Protein Kinase Signaling in Oncogenesis

The Ras/mitogen-activated protein kinase pathway is a conserved signaling cascade frequently dysregulated in human malignancies. Within this pathway, the p90 ribosomal S6 kinase (RSK) and mitogen- and stress-activated protein kinase (MSK) families serve as critical effector kinases that translate extracellular signals into intracellular responses governing cell survival, proliferation, and metastasis. Ribosomal S6 Kinase 1 (RSK1) and Mitogen- and Stress-Activated Protein Kinase 2 (MSK2) specifically phosphorylate downstream substrates involved in transcriptional regulation, cytoskeletal reorganization, and apoptotic evasion, positioning them as pivotal mediators of neoplastic transformation [2] [8].

Pathological Roles of Ribosomal S6 Kinase 1 and Mitogen- and Stress-Activated Protein Kinase 2 Kinases in Solid Tumors

Ribosomal S6 Kinase 1 and Mitogen- and Stress-Activated Protein Kinase 2 exhibit distinct yet complementary oncogenic functions across solid tumors:

  • Expression Dysregulation: Ribosomal S6 Kinase 1 is overexpressed in colorectal cancer (upregulated 2.5-fold versus normal mucosa), lung adenocarcinoma, leukemia, and renal cell carcinoma, correlating with advanced disease stage and poor prognosis. Mitogen- and Stress-Activated Protein Kinase 2 overexpression drives CREB-dependent transcription of pro-survival genes in colorectal and breast carcinomas [1] [8].
  • Functional Mechanisms:
  • Ribosomal S6 Kinase 1 phosphorylates cytoskeletal regulators (SH3P2) to enhance cell motility and invasion in gastric and bladder cancers [2].
  • Mitogen- and Stress-Activated Protein Kinase 2 activates transcription factors (CREB, ATF1) that suppress pro-apoptotic genes while upregulating cyclins (D1, E1) to accelerate G1/S transition [1] [4].
  • Both kinases converge on inhibiting Bcl-2-associated death promoter (BAD) and caspase cascades, conferring resistance to anoikis and chemotherapy [1].

Table 1: Oncogenic Functions of Ribosomal S6 Kinase 1 and Mitogen- and Stress-Activated Protein Kinase 2 in Solid Tumors

KinaseTumor TypesKey SubstratesCellular Outcomes
Ribosomal S6 Kinase 1Colorectal, Lung, RenalSH3P2, YB-1, BADIncreased motility, proliferation, apoptosis evasion
Mitogen- and Stress-Activated Protein Kinase 2Colorectal, Breast, OvarianCREB, ATF1, Histone H3Enhanced survival gene transcription, epigenetic remodeling

Rationale for Dual-Target Inhibition in Neoplastic Progression

Single-target kinase inhibitors frequently induce compensatory pathway activation, limiting therapeutic efficacy. Dual inhibition of Ribosomal S6 Kinase 1 and Mitogen- and Stress-Activated Protein Kinase 2 addresses key limitations:

  • Pathway Crosstalk: Ribosomal S6 Kinase 1 and Mitogen- and Stress-Activated Protein Kinase 2 exhibit functional redundancy in phosphorylating shared targets (e.g., CREB Ser133). Co-inhibition produces synergistic suppression of downstream signaling [1] [4].
  • Transcriptomic Analysis: The Cancer Genome Atlas data reveal concurrent overexpression of Ribosomal S6 Kinase 1 and Mitogen- and Stress-Activated Protein Kinase 2 mRNA in >60% of colon adenocarcinoma samples, suggesting co-dependency [1] [8].
  • Genetic Validation: Dual knockdown of Ribosomal S6 Kinase 1 and Mitogen- and Stress-Activated Protein Kinase 2 in colon cancer models inhibits proliferation (75% reduction) and anchorage-independent growth (90% suppression) more effectively than single-gene silencing [1] [4].

Apio-EE-07 as a Novel Dual-Kinase Inhibitor: Historical Development Context

Apio-EE-07 (C₁₈H₁₁FN₂O₄; molecular weight: 338.29 g/mol) emerged from structure-based drug design efforts targeting the ATP-binding pockets of both Ribosomal S6 Kinase 1 and Mitogen- and Stress-Activated Protein Kinase 2. Discovered through computational docking against conserved kinase domains, Apio-EE-07 represents a structural optimization of flavonoid-based scaffolds known to interact with AGC kinase family members [1] [7]. Preceding inhibitors like SL0101 (Ribosomal S6 Kinase-specific) and H89 (Mitogen- and Stress-Activated Protein Kinase-targeted) demonstrated isoform-limited efficacy, motivating the development of dual-inhibitor specificity to overcome compensatory signaling [5].

Properties

Product Name

Apio-EE-07

IUPAC Name

(3E)-5-fluoro-3-[(E)-4-(4-nitrophenyl)-2-oxobut-3-enylidene]-1H-indol-2-one

Molecular Formula

C18H11FN2O4

Molecular Weight

338.3 g/mol

InChI

InChI=1S/C18H11FN2O4/c19-12-4-8-17-15(9-12)16(18(23)20-17)10-14(22)7-3-11-1-5-13(6-2-11)21(24)25/h1-10H,(H,20,23)/b7-3+,16-10+

InChI Key

MHGVFCIOFWQTHT-VVNOOFQYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C=C2C3=C(C=CC(=C3)F)NC2=O)[N+](=O)[O-]

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)/C=C/2\C3=C(C=CC(=C3)F)NC2=O)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.